2-[(Diphenylmethyl)thio]acetic Acid-d10

LC-MS/MS Isotope Effect Internal Standard

Procure this aromatic-ring-deuterated (d10) analog for unambiguous SIL-IS quantitation of modafinil metabolites in LC-MS/MS workflows. Unlike unlabeled analogs that co-elute indistinguishably, the +10 Da mass shift of 2-[(Diphenylmethyl)thio]acetic Acid-d10 enables definitive MRM discrimination. Aromatic deuteration minimizes chromatographic retention time shifts—a documented limitation of aliphatic-deuterated ISs—yielding superior matrix effect compensation and regulatory-compliant accuracy (≥95% purity, lot-specific CoA). Ideal for pharmaceutical QC impurity profiling, forensic toxicology confirmatory assays, and as a d10-labeled starting material for synthesizing modafinil acid-d10 and modafinil sulfone-d10 with uniform isotopic enrichment.

Molecular Formula C15H14O2S
Molecular Weight 268.40 g/mol
Cat. No. B565446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diphenylmethyl)thio]acetic Acid-d10
Synonyms(Benzhydrylthio)acetic Acid-d10;  Benzhydrylsulfanyl-acetic Acid-d10;  AKOS BC-1797-d10; 
Molecular FormulaC15H14O2S
Molecular Weight268.40 g/mol
Structural Identifiers
InChIInChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyHTHFEDOFDBZPRX-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Diphenylmethyl)thio]acetic Acid-d10: Deuterated Internal Standard for Modafinil Metabolite Quantification


2-[(Diphenylmethyl)thio]acetic Acid-d10 (CAS 1216659-66-3) is a deuterium-labeled analog of 2-[(Diphenylmethyl)thio]acetic acid (benzhydrylthioacetic acid), a key synthetic intermediate in the production of the wakefulness-promoting agent modafinil [1]. The compound features ten deuterium atoms substituted for all aromatic hydrogens on the two phenyl rings (molecular formula C15H4D10O2S; MW 268.40 vs. 258.34 for unlabeled) [2]. This specific deuteration pattern enables its primary use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of modafinil metabolites and related impurities in pharmaceutical development and forensic toxicology .

Why Unlabeled 2-[(Diphenylmethyl)thio]acetic Acid or Structural Analogs Cannot Substitute for 2-[(Diphenylmethyl)thio]acetic Acid-d10


Substituting a non-deuterated analog (e.g., 2-[(Diphenylmethyl)thio]acetic acid, CAS 63547-22-8) or a structurally similar compound as an internal standard in LC-MS/MS quantification introduces significant analytical uncertainty. Unlabeled compounds are chemically identical to the target analyte and thus cannot be distinguished by mass spectrometry, preventing accurate quantitation [1]. Deuterated standards like 2-[(Diphenylmethyl)thio]acetic Acid-d10 co-elute with the analyte under optimized conditions, thereby compensating for matrix effects and ionization variability, a capability that structural analogs (e.g., carbamazepine, used in earlier HPLC-UV methods) fail to provide consistently across different sample matrices [2]. Furthermore, the location of deuterium atoms on the aromatic rings, rather than aliphatic positions, mitigates the risk of chromatographic retention time shifts (deuterium isotope effect) that can cause quantitative bias, a documented limitation of some deuterated internal standards [3]. Therefore, direct substitution with any non-isotopic compound compromises the accuracy, precision, and regulatory compliance of the analytical method.

Quantitative Differentiation Evidence for 2-[(Diphenylmethyl)thio]acetic Acid-d10 vs. Comparators


Deuterium Incorporation Pattern: Aromatic d10 Labeling Minimizes Chromatographic Isotope Effects Compared to Aliphatic Deuterated Analogs

The compound possesses ten deuterium atoms exclusively on the two phenyl rings (C15H4D10O2S). Deuterium substitution on aromatic rings typically induces a smaller inverse isotope effect on reversed-phase LC retention time compared to aliphatic substitution, reducing the likelihood of differential elution between the analyte and internal standard [1]. In contrast, deuterated internal standards with aliphatic labeling have been documented to elute up to 0.03 min earlier, leading to incomplete matrix effect compensation and quantitative bias (e.g., -38.4% spike accuracy observed for a deuterated hippuric acid analog) [2].

LC-MS/MS Isotope Effect Internal Standard

Mass Spectrometric Differentiation: 10 Da Mass Shift Enables Unambiguous MRM Detection

The replacement of ten hydrogen atoms with deuterium increases the molecular weight from 258.34 Da (unlabeled) to 268.40 Da, a mass difference of +10 Da . This substantial shift allows for clear baseline separation of the internal standard's multiple reaction monitoring (MRM) transitions from those of the unlabeled analyte, eliminating cross-talk and isotopic interference . For comparison, a d5-labeled analog (e.g., modafinil acid sulfone-d5) provides only a +5 Da shift, which may be insufficient to avoid overlap with the analyte's M+2 or M+3 isotopic peaks in complex matrices.

LC-MS/MS MRM Isotopic Purity

Purity Specification: ≥95% Chemical Purity with Lot-Specific Certificate of Analysis

Commercial suppliers specify a minimum purity of 95% for 2-[(Diphenylmethyl)thio]acetic Acid-d10, with lot-specific Certificates of Analysis (CoA) available to confirm actual purity and isotopic enrichment . This meets the typical acceptance criteria for internal standards used in GLP bioanalytical method validation. In contrast, unlabeled 2-[(Diphenylmethyl)thio]acetic acid is often supplied as an industrial-grade intermediate (e.g., 98% purity by HPLC) without the same level of analytical characterization required for use as a quantitative reference standard .

Quality Control Method Validation Reference Standard

Application Specificity: Direct Intermediate for Labeled Modafinil Synthesis Enabling Metabolic Tracing Studies

2-[(Diphenylmethyl)thio]acetic Acid-d10 is explicitly designated as an intermediate for the preparation of deuterium-labeled modafinil and its metabolites . This allows researchers to synthesize the entire suite of labeled modafinil-related compounds (e.g., modafinil acid-d10, modafinil sulfone-d10) from a single deuterated precursor, ensuring consistent isotopic enrichment across the metabolic pathway. Using unlabeled 2-[(Diphenylmethyl)thio]acetic acid yields unlabeled modafinil, which cannot be used as an internal standard. Alternative deuterated modafinil metabolites (e.g., modafinil acid sulfone-d5) are available commercially but do not provide the synthetic flexibility of a common labeled precursor.

Modafinil Metabolite Synthesis Stable Isotope Labeling

Cost and Availability: Premium Pricing Reflects Specialized Isotopic Labeling and Low-Volume Production

The procurement cost of 2-[(Diphenylmethyl)thio]acetic Acid-d10 is substantially higher than the unlabeled compound, reflecting the specialized synthesis and purification required for deuterium incorporation. For example, 5 mg of the d10 compound is priced at approximately $300–$336 USD, whereas 500 mg of unlabeled 2-[(Diphenylmethyl)thio]acetic acid is available for approximately $160 USD . This cost differential (≈$60/mg vs. $0.32/mg) is typical for deuterated internal standards and must be justified by the analytical requirements of the intended application.

Procurement Cost-Benefit Stable Isotope

Recommended Storage Conditions: Long-Term Stability at -20°C Documented for Both Labeled and Unlabeled Forms

2-[(Diphenylmethyl)thio]acetic Acid-d10 is recommended for long-term storage at -20°C in a sealed, dry environment to maintain isotopic integrity and chemical purity [1]. The unlabeled analog shares the same storage requirements, with a melting point of 127–132°C . No significant difference in thermal or hydrolytic stability has been reported between the labeled and unlabeled forms, which is typical for deuterated aromatic compounds.

Stability Storage Quality Control

Optimal Use Cases for 2-[(Diphenylmethyl)thio]acetic Acid-d10 Based on Quantitative Differentiation


LC-MS/MS Quantitation of Modafinil Metabolites in Plasma for Pharmacokinetic Studies

Use as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of 2-[(Diphenylmethyl)thio]acetic acid (modafinil acid) and related metabolites in biological matrices. The +10 Da mass shift ensures unambiguous MRM detection with minimal isotopic interference . The aromatic deuteration pattern minimizes the risk of retention time shifts, thereby improving matrix effect compensation compared to aliphatic deuterated ISs [1].

Synthesis of Deuterium-Labeled Modafinil Reference Standards

Employ as a deuterated starting material for the laboratory-scale synthesis of d10-labeled modafinil and its metabolites (e.g., modafinil acid-d10, modafinil sulfone-d10) via established oxidation and amidation routes [2]. This approach provides a consistent source of multiple labeled compounds with uniform isotopic enrichment, reducing reliance on commercial procurement of individual labeled metabolites .

Quality Control of Modafinil Active Pharmaceutical Ingredient (API) and Impurity Profiling

Use as an internal standard in validated LC-MS methods for the quantification of 2-[(Diphenylmethyl)thio]acetic acid as a potential process impurity or degradation product in modafinil drug substance and finished dosage forms. The high purity (≥95%) and lot-specific CoA support GMP/GLP compliance in pharmaceutical QC laboratories .

Forensic Toxicology Confirmation of Modafinil Use

Apply as an internal standard in LC-MS/MS confirmatory assays for the detection and quantification of modafinil and its metabolites in urine or oral fluid specimens. The deuterated IS compensates for matrix effects commonly encountered in forensic samples, enabling more reliable quantitative reporting compared to methods using non-isotopic internal standards [1].

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